5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite
Description
Chemical Structure and Nomenclature of 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE Phosphoramidite
Systematic IUPAC Name and Molecular Formula Analysis
The compound This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as:
(2R,3S,5R)-5-(4-Benzamido-5-((2-cyanoethoxy)methyl)-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite .
The molecular formula C₄₁H₄₇N₄O₈P reflects its composition, with a molecular weight of 754.81 g/mol . Key structural components include:
- A 2'-deoxyuridine backbone with an ethynyl group (-C≡CH) at the 5-position of the pyrimidine ring.
- A 4,4'-dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position.
- A 2-cyanoethyl (CE) phosphoramidite group at the 3'-hydroxyl position, stabilized by diisopropylamine.
Table 1 summarizes the molecular attributes:
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₄₇N₄O₈P |
| Molecular Weight | 754.81 g/mol |
| CAS Registry Number | 615288-66-9 |
| Key Functional Groups | DMT, Ethynyl, CE Phosphoramidite |
Stereochemical Configuration and Protecting Group Arrangement
The compound exhibits a defined stereochemical configuration at the sugar moiety, denoted as (2R,3S,5R) . This configuration ensures proper orientation for phosphoramidite coupling during oligonucleotide synthesis.
Protecting Group Roles:
- DMT Group : The 5'-O-dimethoxytrityl group prevents unwanted side reactions during solid-phase synthesis by blocking the 5'-hydroxyl. Its bulkiness also aids in purification via reverse-phase chromatography.
- CE Phosphoramidite : The 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite group serves as the reactive site for nucleophilic attack by the 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl moiety enhances solubility and stabilizes the intermediate during oxidation.
The spatial arrangement of these groups is critical for maintaining regioselectivity and minimizing steric hindrance during automated synthesis.
Comparative Structural Features Among Alkynyl-Modified Phosphoramidites
Alkynyl-modified phosphoramidites are widely used in click chemistry for post-synthetic functionalization. Table 2 contrasts This compound with analogous compounds:
Key Differences:
- Functionalization : The ethynyl group in the subject compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas iodo or bromo modifications (e.g., 5-Iodo-2'-dU) are limited to Sonogashira coupling.
- Protection Strategy : Unlike unprotected analogs (e.g., 5-Ethynyl-2'-dU), the DMT and CE groups in the subject compound ensure compatibility with standard phosphoramidite chemistry workflows.
These structural distinctions underscore its utility in synthesizing alkynyl-tagged oligonucleotides for bioconjugation and imaging.
Properties
Molecular Formula |
C50H57N6O9P |
|---|---|
Molecular Weight |
917.0 g/mol |
IUPAC Name |
N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-(2-cyanoethoxymethyl)-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C50H57N6O9P/c1-35(2)56(36(3)4)66(63-30-14-28-52)65-44-31-46(55-32-38(33-61-29-13-27-51)47(54-49(55)58)53-48(57)37-15-9-7-10-16-37)64-45(44)34-62-50(39-17-11-8-12-18-39,40-19-23-42(59-5)24-20-40)41-21-25-43(60-6)26-22-41/h7-12,15-26,32,35-36,44-46H,13-14,29-31,33-34H2,1-6H3,(H,53,54,57,58)/t44?,45-,46-,66?/m1/s1 |
InChI Key |
HWEIPTASDBKOJW-VQSZLKLHSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Iodination : 2'-Deoxyuridine is iodinated at the C5 position using iodine monochloride (ICl) in acetic acid, yielding 5-iodo-2'-deoxyuridine.
- Sonogashira Coupling :
Yield : 75–85% after purification by silica gel chromatography.
Protection of the 5'-Hydroxyl Group
The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group to prevent undesired reactions during oligonucleotide chain elongation.
Protocol:
- Reagents : 4,4'-Dimethoxytrityl chloride (DMT-Cl), 4-dimethylaminopyridine (DMAP) in anhydrous pyridine.
- Conditions : Room temperature, 4–6 hours.
- Workup : The reaction is quenched with methanol, and the product (5'-O-DMT-5-ethynyl-2'-deoxyuridine) is isolated via precipitation in cold hexane.
Purity : ≥95% (HPLC).
Phosphitylation of the 3'-Hydroxyl Group
The 3'-hydroxyl group is converted into a phosphoramidite using a cyanoethyl phosphoramidite reagent .
Reaction Scheme:
- Activation : 5'-O-DMT-5-ethynyl-2'-deoxyuridine is dissolved in anhydrous acetonitrile with N,N-diisopropylethylamine (DIPEA).
- Phosphitylation : 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is added, followed by 1H-tetrazole as an activator.
- Conditions : 25°C, 1–2 hours under argon.
- Purification : Column chromatography (silica gel, dichloromethane/methanol/triethylamine) yields the final phosphoramidite.
Analytical Characterization
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₀H₅₇N₆O₉P | |
| Molecular Weight | 917.0 g/mol | |
| Purity (HPLC) | ≥95% | |
| Storage Conditions | -20°C under inert gas |
Spectroscopic Data:
Challenges and Optimization
Key Issues:
Chemical Reactions Analysis
Phosphodiester Bond Formation
This phosphoramidite participates in automated solid-phase oligonucleotide synthesis via sequential coupling reactions. Key steps include:
-
Activation : The 3'-CE phosphoramidite group reacts with acidic activators (e.g., 1H-tetrazole or DCI) to form a reactive intermediate.
-
Coupling : The activated phosphate attacks the 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphodiester bond.
-
Oxidation : Iodine/water oxidizes the trivalent phosphite triester to a stable pentavalent phosphate triester.
| Parameter | Value/Description | Source |
|---|---|---|
| Coupling Efficiency | >98% under optimized conditions | |
| Activation Reagent | 0.25 M 1H-tetrazole in acetonitrile | |
| Oxidation Time | 30–60 seconds |
Key Studies:
-
Minakawa et al. (2003) : Achieved near-quantitative yields (>95%) in conjugating azide-labeled fluorophores to ethynyl-modified oligonucleotides using Cu(I) catalysts at 25°C .
-
Tolle et al. (2016) : Demonstrated efficient functionalization of ethynyl-modified DNA with biotin-azide under mild conditions (room temperature, aqueous buffer) .
| Reaction Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | 1 mM CuSO₄ + sodium ascorbate | 90–98% conversion |
| Solvent | Acetonitrile/water (1:1 v/v) | Optimal homogeneity |
| Temperature | 25–37°C | Fast kinetics (~1 hr) |
Side Reactions and Stabilization
The ethynyl group is prone to hydration under acidic or aqueous conditions, forming acetylated byproducts.
Mitigation Strategies:
-
Triisopropylsilyl (TIPS) Protection : Ingale et al. (2013) reported that TIPS-protected ethynyl groups reduce hydration by 90% during synthesis and workup .
-
Inert Atmosphere : Storage under argon or nitrogen at -20°C minimizes oxidation and hydrolysis .
Stability and Handling
Scientific Research Applications
Oligonucleotide Synthesis
5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite serves as a building block in the synthesis of oligonucleotides. Its ethynyl group allows for efficient click chemistry reactions, facilitating the conjugation of various labels or drugs to the oligonucleotide backbone. This property is particularly useful in creating probes for imaging or therapeutic agents.
The compound has been utilized in various therapeutic contexts, particularly in RNA interference (RNAi) technologies. By incorporating this phosphoramidite into siRNA constructs, researchers have successfully targeted specific genes involved in cancer and viral infections.
Case Study: Targeting Cancer Genes
A study demonstrated the use of siRNA synthesized with this compound to silence genes associated with pancreatic and lung cancer. The delivery of these siRNA constructs via biodegradable polymers resulted in a significant reduction of target gene expression and enhanced apoptosis in cancer cells .
Imaging and Diagnostics
The ability to attach fluorescent labels through click chemistry makes this phosphoramidite valuable for imaging applications. Oligonucleotides synthesized with this compound can be used as probes for detecting specific RNA sequences within cells.
Table 2: Applications in Imaging
| Application | Description |
|---|---|
| Fluorescent Probes | Used for live-cell imaging to visualize RNA dynamics |
| Diagnostic Tools | Development of assays for pathogen detection |
Drug Development
In the realm of drug development, the incorporation of this compound into oligonucleotide therapeutics has shown promise. Its ability to facilitate targeted delivery systems enhances the efficacy of anti-cancer drugs by ensuring that they reach their intended targets more effectively.
Case Study: Antibody-Drug Conjugates
Research has explored the use of this compound in creating antibody-drug conjugates (ADCs). By linking cytotoxic agents to antibodies through oligonucleotides synthesized with this phosphoramidite, researchers have developed targeted therapies that minimize side effects while maximizing therapeutic outcomes .
Mechanism of Action
The mechanism of action of 5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The ethynyl group allows for further functionalization and labeling, enabling the study of DNA synthesis and interactions. The phosphoramidite group facilitates the coupling of the nucleoside to other nucleotides, forming the desired oligonucleotide sequence .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite and analogous phosphoramidites.
Table 1: Comparative Analysis of Modified Phosphoramidites
*Molecular weight estimated from empirical formula in .
Key Comparisons
Substituent Reactivity and Applications Ethynyl (Target Compound): Enables CuAAC click chemistry for precise conjugation , ideal for fluorescent tagging or therapeutic oligonucleotide functionalization. Hydroxymethyl (5hmdC): Involved in epigenetic regulation; requires TBDMS protection during synthesis (e.g., ), complicating workflows compared to ethynyl's direct reactivity . Chlorine (ClU): Electronegative substituent disrupts base pairing, used to study DNA polymerase fidelity . Iodo (5-Iodouridine): Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) but requires palladium catalysis, which is less bioorthogonal than CuAAC .
Synthetic Complexity The ethynyl group is introduced early in synthesis (e.g., via Sonogashira coupling), avoiding multi-step protection/deprotection needed for hydroxymethyl (TBDMS) or siloxymethyl groups . Bulkier groups (e.g., diazenylphenyl in ) reduce coupling efficiency during oligonucleotide assembly, whereas ethynyl’s small size ensures high yields .
Base Pairing and Stability Ethynyl’s alkyne group minimally disrupts Watson-Crick pairing, critical for maintaining oligonucleotide function .
Molecular Weight and Purity
- The target compound’s molecular weight (898.11) is higher than standard uridine phosphoramidites (e.g., ) due to the ethynyl and DMT groups. Purity ≥98% (HPLC) ensures reliable synthesis .
Notable Contrasts
Biological Activity
5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite, with CAS number 188411-06-5, is a modified nucleoside that plays a significant role in the synthesis of oligonucleotides. Its unique structure and properties allow it to be utilized in various biological applications, particularly in the fields of molecular biology and genetic engineering. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 917.00 g/mol. The compound features a deoxyribose sugar, an ethynyl group at the 5-position of the uridine base, and a dimethoxytrityl (DMT) protecting group at the 5' position, which is crucial for its stability during oligonucleotide synthesis .
The incorporation of 5'-O-DMT-5-Ethynyl-2'-deoxyuridine into oligonucleotides enhances their stability and binding affinity to complementary nucleic acids. The ethynyl modification contributes to increased hydrophobic interactions, which can improve the thermal stability of the resulting duplexes. This modification can also influence the kinetics of hybridization and the overall biological activity of the oligonucleotides.
Case Studies
- Oligonucleotide Synthesis : In a study involving the synthesis of modified oligonucleotides, researchers demonstrated that oligonucleotides containing 5'-O-DMT-5-Ethynyl-2'-deoxyuridine exhibited enhanced stability against nucleolytic degradation compared to unmodified counterparts. This was attributed to the steric hindrance provided by the ethynyl group .
- Gene Silencing Applications : Another investigation focused on the use of phosphoramidites in RNA interference (RNAi) technologies. Oligonucleotides synthesized with this compound showed significant gene silencing activity in HeLa cells, indicating its potential in therapeutic applications targeting specific mRNA sequences .
- Antisense Oligonucleotide Efficacy : Research has also highlighted the effectiveness of antisense oligonucleotides containing this phosphoramidite in modulating gene expression. The incorporation of ethynyl modifications led to improved binding affinity and specificity towards target mRNA, showcasing its utility in developing antisense therapies .
Comparative Analysis
| Property | 5'-O-DMT-5-Ethynyl-2'-deoxyuridine | Unmodified 2'-deoxyuridine |
|---|---|---|
| Molecular Weight | 917.00 g/mol | 242.24 g/mol |
| Stability Against Nucleases | High | Moderate |
| Binding Affinity | Increased | Standard |
| Application | Gene silencing, antisense therapy | General oligonucleotide use |
Synthesis Techniques
The synthesis of 5'-O-DMT-5-Ethynyl-2'-deoxyuridine involves several key steps:
- Protection : The hydroxyl groups are protected using DMT.
- Phosphitylation : The protected nucleoside is then phosphorylated to form the phosphoramidite.
- Purification : The product is purified using high-performance liquid chromatography (HPLC) to ensure high yield and purity for subsequent applications .
Q & A
Q. What is the structural and functional role of the 5-ethynyl modification in this phosphoramidite?
The 5-ethynyl group enables covalent attachment of fluorophores (e.g., perylene) via click chemistry or Sonogashira cross-coupling, facilitating fluorescence-based detection of specific base-pairing events. The ethynyl linker ensures electronic coupling between the fluorophore and the nucleobase, allowing fluorescence quenching upon pairing with 8-oxo-dG, while remaining stable with canonical bases (dG, dA, dC, dT) . This property is exploited in designing probes for oxidative DNA damage detection.
Q. How is this phosphoramidite incorporated into oligonucleotides during automated synthesis?
Standard phosphoramidite chemistry is used with a coupling time of 6 minutes and anhydrous acetonitrile/dichloromethane (1:1 v/v) as the solvent. No deviations from standard deprotection protocols are required, but storage at 2–8°C in dry conditions is critical to maintain stability (1–2 days post-reconstitution). The 5'-DMT group ensures stepwise synthesis control, and the 3'-CE phosphoramidite moiety facilitates phosphodiester bond formation .
Q. What are the primary research applications of oligonucleotides containing 5-ethynyl-dU modifications?
This modification is used to:
- Detect 8-oxo-dG lesions via fluorescence quenching, enabling studies on oxidative DNA damage .
- Act as a universal base analog in primer design for degenerate PCR, improving hybridization to variable sequences .
- Serve as a scaffold for site-specific conjugation of probes (e.g., Gd³⁺-DOTA for EPR spectroscopy) in structural biology .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency and stability of this phosphoramidite in long oligonucleotide synthesis?
- Coupling Efficiency : Use fresh anhydrous solvents and ensure synthesizer lines are purged with dry argon. Extend coupling time to 8–10 minutes if truncated sequences are observed .
- Stability : Aliquot the phosphoramidite into smaller quantities to minimize repeated exposure to moisture. Pre-chill solvents to 4°C before use to reduce hydrolysis .
- Validation : Perform MALDI-TOF MS to confirm incorporation and assess depurination risks during cleavage/deprotection .
Q. What experimental strategies resolve contradictions in fluorescence quenching data when pairing with 8-oxo-dG?
Discrepancies may arise from:
- Impurities in the 8-oxo-dG-containing target : Purify the target strand via HPLC and confirm purity via LC-MS.
- Secondary structures : Use thermal denaturation (e.g., melting curve analysis) to ensure proper hybridization.
- Fluorophore degradation : Verify fluorophore integrity using UV-Vis spectroscopy .
Q. How does the 5-ethynyl group influence duplex stability compared to canonical bases?
The ethynyl moiety introduces steric bulk and alters base stacking, reducing duplex thermal stability (ΔTm ≈ 3–5°C per modification). However, this is mitigated by its strong fluorescence signaling capability. To balance stability and functionality, incorporate ≤3 modifications per 20-mer oligonucleotide .
Q. What methodologies enable site-specific post-synthetic functionalization of the ethynyl group?
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach azide-functionalized probes (e.g., biotin, fluorophores).
- Sonogashira Coupling : Palladium-catalyzed cross-coupling with aryl halides for heavy-atom labeling (e.g., bromine for crystallography) .
- Photolabile Linkers : Attach quenchers or crosslinkers via UV-sensitive groups for spatiotemporal control in live-cell imaging .
Q. How can this phosphoramidite be used to synthesize oligonucleotides with non-canonical linkages (e.g., 5'-5' or 3'-3')?
Pair with 5'-CE phosphoramidites (e.g., Glen Research’s reverse synthesis reagents) to create 5'-5' linkages for antisense studies or nuclease-resistant 3'-3' termini. Use standard synthesis protocols but adjust column packing to ABI-style vials for compatibility .
Methodological Considerations
Q. What steps are critical in synthesizing the phosphoramidite from 5-iodo-dU precursors?
- Step 1 : Sonogashira cross-coupling of 5-iodo-dU with terminal alkynes (e.g., 5-hexyn-1-ol) to introduce the ethynyl group (yield ≈72%).
- Step 2 : Phosphitylation using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under inert conditions (yield ≈52% over two steps).
- Step 3 : Purification via silica gel chromatography and validation by ³¹P NMR to confirm phosphoramidite integrity .
Q. How can researchers quantify incorporation efficiency during oligonucleotide synthesis?
- Trityl Assay : Measure DMT cation release at 498 nm to calculate stepwise coupling efficiency (target >98%).
- Mass Spectrometry : Compare observed vs. theoretical molecular weights to identify truncation products.
- PAGE Analysis : Resolve FAM-labeled oligonucleotides to assess full-length product yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
